8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol
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Overview
Description
8-Methyl-1,5-dioxaspiro(55)undecan-3-ol is a chemical compound with a unique spiro structure, characterized by a spirocyclic framework that includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro(5.5)undecane: Similar spirocyclic structure but lacks the methyl group at the 8-position.
1,3-Dioxane derivatives: Share the dioxane ring but differ in the overall spirocyclic framework.
1,3-Dithiane derivatives: Contain sulfur atoms in the ring, offering different chemical properties
Uniqueness
8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific applications and effects .
Properties
CAS No. |
4745-26-0 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
10-methyl-1,5-dioxaspiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C10H18O3/c1-8-3-2-4-10(5-8)12-6-9(11)7-13-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
HAHNQDWUDUSVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)OCC(CO2)O |
Origin of Product |
United States |
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